N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 899733-81-4
VCID: VC5196496
InChI: InChI=1S/C15H15ClN4O5S/c16-9-1-3-10(4-2-9)20-13(18-15(23)14(22)17-5-6-21)11-7-26(24,25)8-12(11)19-20/h1-4,21H,5-8H2,(H,17,22)(H,18,23)
SMILES: C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCO
Molecular Formula: C15H15ClN4O5S
Molecular Weight: 398.82

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide

CAS No.: 899733-81-4

Cat. No.: VC5196496

Molecular Formula: C15H15ClN4O5S

Molecular Weight: 398.82

* For research use only. Not for human or veterinary use.

N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide - 899733-81-4

Specification

CAS No. 899733-81-4
Molecular Formula C15H15ClN4O5S
Molecular Weight 398.82
IUPAC Name N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide
Standard InChI InChI=1S/C15H15ClN4O5S/c16-9-1-3-10(4-2-9)20-13(18-15(23)14(22)17-5-6-21)11-7-26(24,25)8-12(11)19-20/h1-4,21H,5-8H2,(H,17,22)(H,18,23)
Standard InChI Key KQEFZFJXJCOLGR-UHFFFAOYSA-N
SMILES C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCO

Introduction

Chemical Identity

PropertyDetails
IUPAC NameN'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide
Molecular FormulaC₁₄H₁₅ClN₄O₄S
Molecular Weight386.81 g/mol
CAS NumberNot explicitly provided in the results
Structure DescriptionContains a thieno[3,4-c]pyrazole core with chlorophenyl and ethanediamide substituents

Structural Features

The compound features:

  • A thieno[3,4-c]pyrazole ring system, which is a fused heterocyclic structure known for its bioactivity.

  • A chlorophenyl group, contributing to hydrophobic interactions in molecular docking studies.

  • A terminal ethanediamide group, which enhances solubility and provides hydrogen bonding potential.

  • A hydroxyethyl substituent, further increasing its hydrogen bonding capacity.

These structural elements suggest the compound may exhibit diverse biological activities due to its ability to interact with biological targets via hydrophobic and polar interactions.

Biological Significance

Although specific studies on this compound are unavailable in the provided results, compounds with similar thieno[3,4-c]pyrazole scaffolds have been extensively studied for their pharmacological potential:

  • Anti-inflammatory Activity: Thieno-pyrazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which mediate inflammation.

  • Antimicrobial Properties: The chlorophenyl group enhances activity against bacterial and fungal pathogens by disrupting membrane integrity or inhibiting enzymes.

  • Anticancer Potential: The ability to form hydrogen bonds and interact with DNA or proteins makes it a candidate for targeting cancer cells.

Synthesis

While specific synthetic routes for this compound are not detailed in the results, similar molecules are often synthesized via:

  • Cyclization reactions involving thiosemicarbazides or hydrazines with α-halocarbonyl compounds.

  • Functionalization of the thieno-pyrazole core through electrophilic substitution or amidation reactions.

Potential Applications

Based on its structure:

  • It could serve as a lead compound for drug development targeting inflammatory diseases or cancers.

  • Its physicochemical properties make it suitable for further optimization in medicinal chemistry programs.

Research Gaps

Further studies are needed to:

  • Characterize its pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Evaluate its toxicity profile in vitro and in vivo.

  • Explore its binding affinity through molecular docking and crystallography studies.

This comprehensive analysis highlights the potential of N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide as a promising candidate for further research in medicinal chemistry and drug discovery programs.

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